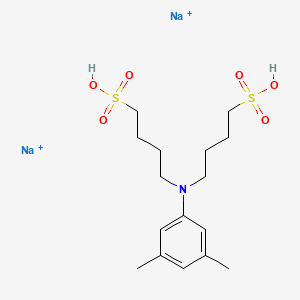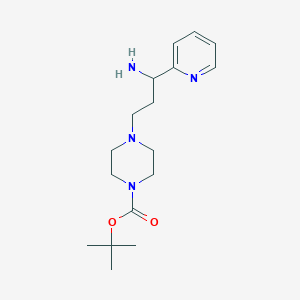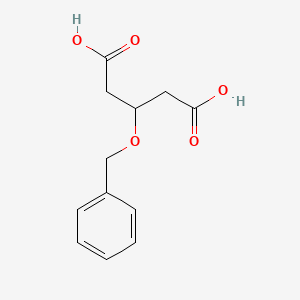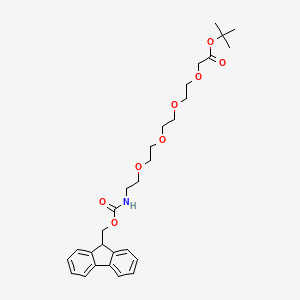
N-Boc-C1-PEG5-C3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-C1-PEG5-C3-NH2 is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-C1-PEG5-C3-NH2 typically involves the following steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The protected amine is then reacted with a PEG (polyethylene glycol) chain to form the PEGylated intermediate.
Coupling with a linker: The PEGylated intermediate is coupled with a C3 linker to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and PEGylation: Large quantities of the starting amine are protected and PEGylated.
Purification: The intermediate products are purified using techniques such as column chromatography.
Final coupling and purification: The final coupling step is performed, followed by purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-C1-PEG5-C3-NH2 undergoes several types of chemical reactions, including:
Substitution reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Coupling reactions: The exposed amine group can be coupled with various ligands to form PROTACs.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which consist of two ligands connected by the this compound linker .
Applications De Recherche Scientifique
N-Boc-C1-PEG5-C3-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of drugs for diseases caused by aberrant protein functions.
Industry: Used in the production of specialized reagents and tools for biochemical research.
Mécanisme D'action
N-Boc-C1-PEG5-C3-NH2 functions as a linker in PROTAC molecules. The mechanism involves:
Binding to target proteins: One ligand of the PROTAC binds to the target protein.
Recruitment of E3 ubiquitin ligase: The other ligand binds to an E3 ubiquitin ligase.
Ubiquitination and degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-C1-PEG3-C3-NH2: A similar PEG-based PROTAC linker with a shorter PEG chain.
N-Boc-C1-PEG4-C3-NH2: Another PEG-based linker with an intermediate PEG chain length.
Uniqueness
N-Boc-C1-PEG5-C3-NH2 is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for the synthesis of PROTACs. This makes it a valuable tool in the development of targeted protein degradation therapies .
Propriétés
Formule moléculaire |
C19H40N2O7 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C19H40N2O7/c1-19(2,3)28-18(22)21-7-5-9-24-11-13-26-15-17-27-16-14-25-12-10-23-8-4-6-20/h4-17,20H2,1-3H3,(H,21,22) |
Clé InChI |
PNJZMOHIDNWPLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOCCOCCOCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)






